Ethyl 2-Ethoxy-4-methylbenzoate-d10

Description

BenchChem offers high-quality Ethyl 2-Ethoxy-4-methylbenzoate-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Ethoxy-4-methylbenzoate-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

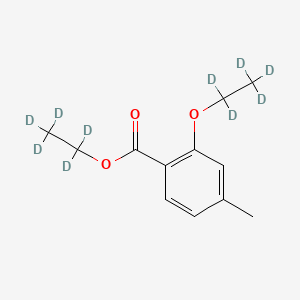

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

218.31 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |

InChI Key |

PQLJVFJXXWBUPR-IZUSZFKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Deuterated Ethyl 2-Ethoxy-4-methylbenzoate

Abstract

Isotopic labeling, particularly the substitution of hydrogen with its stable, heavier isotope deuterium, is a cornerstone of modern pharmaceutical research and development. The profound impact of deuterium incorporation on a molecule's pharmacokinetic profile, primarily through the kinetic isotope effect, can significantly enhance metabolic stability, reduce toxic metabolites, and ultimately improve the therapeutic index of a drug candidate.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for preparing deuterated variants of Ethyl 2-Ethoxy-4-methylbenzoate, a key structural motif in various organic molecules. We will explore methodologies for both the synthesis of the parent compound and strategic, site-selective incorporation of deuterium onto the aromatic ring, the ethoxy moiety, and the methyl group. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable, field-proven experimental protocols.

Introduction

The strategic replacement of a carbon-hydrogen (C-H) bond with a more stable carbon-deuterium (C-D) bond can decelerate metabolic processes that involve the cleavage of that specific bond.[3] This phenomenon, known as the kinetic isotope effect (KIE), has been successfully leveraged to optimize drug properties, leading to approved deuterated drugs like Austedo® (deutetrabenazine).[3][5] Ethyl 2-Ethoxy-4-methylbenzoate serves as an excellent model scaffold for demonstrating the key synthetic challenges and strategies involved in preparing deuterated compounds. Its structure contains multiple, distinct sites for potential deuteration: the aromatic ring, the ethyl group of the ether, the ethyl group of the ester, and the methyl group.

This guide is structured to provide a logical progression from the synthesis of the foundational, non-deuterated molecule to the targeted introduction of deuterium. We will dissect various synthetic pathways, explaining the causality behind experimental choices and providing self-validating protocols grounded in authoritative literature.

Part I: Synthesis of the Non-Deuterated Parent Compound

Before embarking on deuteration strategies, a robust and scalable synthesis of the parent molecule, Ethyl 2-Ethoxy-4-methylbenzoate, is essential. The most common and efficient starting material is 2-hydroxy-4-methylbenzoic acid.[6][7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2-hydroxy-4-methylbenzoic acid and appropriate ethylating agents.

Caption: Retrosynthesis of Ethyl 2-Ethoxy-4-methylbenzoate.

Pathway A: One-Pot Di-Ethylation via Williamson Ether Synthesis & Esterification

This highly efficient method combines the etherification of the phenolic hydroxyl group and the esterification of the carboxylic acid in a single reaction vessel. The use of diethyl sulfate with a suitable base, such as potassium carbonate, provides both the ethyl groups required.[6]

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-hydroxy-4-methylbenzoic acid (15.2 g, 0.1 mol) and anhydrous potassium carbonate (41.4 g, 0.3 mol).

-

Solvent Addition: Add 200 mL of anhydrous dimethylformamide (DMF) or acetone to the flask.

-

Reagent Addition: Begin stirring the suspension and add diethyl sulfate (38.5 g, 0.25 mol) dropwise from the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted starting material, followed by a wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-Ethoxy-4-methylbenzoate.

Pathway B: Stepwise Synthesis

A more controlled, albeit longer, approach involves a two-step process: first, a selective Williamson ether synthesis on the phenolic hydroxyl group, followed by a Fischer esterification of the carboxylic acid.

-

Step 1: Williamson Ether Synthesis. The phenolic proton is more acidic than the carboxylic acid proton and can be selectively deprotonated with a carefully chosen base (e.g., one equivalent of NaH or K₂CO₃) before alkylation with an ethyl halide.[9][10][11]

-

Step 2: Fischer Esterification. The resulting 2-ethoxy-4-methylbenzoic acid is then esterified by refluxing in ethanol with a catalytic amount of strong acid, such as sulfuric acid.[12][13][14]

Part II: Strategic Deuteration Methodologies

The choice of deuteration strategy is dictated by the desired location and level of deuterium incorporation.[]

Deuteration of the Aromatic Ring (Positions 3, 5, 6)

Direct hydrogen-deuterium (H/D) exchange on the aromatic ring is a powerful late-stage functionalization technique.

Transition metal catalysis provides exceptional control and efficiency for H/D exchange. Iridium-based catalysts are particularly effective for directing deuteration to the positions ortho to coordinating functional groups.[2][16] In Ethyl 2-Ethoxy-4-methylbenzoate, both the ester and ether oxygens can act as directing groups.

-

Causality: The ester group is a strong directing group, and would be expected to facilitate deuteration at the C6 position. The ethoxy group at C2 could direct deuteration to the C3 position.[17] The methyl group at C4 weakly activates the C3 and C5 positions. Therefore, an iridium-catalyzed exchange using D₂O as the deuterium source would likely result in deuterium incorporation primarily at the C6 position, and to a lesser extent at C3 and C5.[17][18]

Caption: Iridium-catalyzed aromatic H/D exchange workflow.

Deuteration of the Ethoxy and Ethyl Ester Groups

Incorporating deuterium into the ethyl groups is most reliably achieved by using deuterated building blocks during the synthesis.

-

For the 2-Ethoxy-d5 group: Perform the Williamson ether synthesis (Pathway B, Step 1) using a deuterated ethyl halide, such as ethyl-d5 iodide (CD₃CD₂I). The subsequent Fischer esterification would use standard ethanol.

-

For the Ethyl-d5 ester group: First, synthesize 2-ethoxy-4-methylbenzoic acid using a non-deuterated ethylating agent. Then, perform the Fischer esterification (Pathway B, Step 2) using ethanol-d6 (CD₃CD₂OD) as both the reagent and solvent.[13] Isotopic labeling experiments have confirmed that the oxygen from the alcohol is incorporated into the ester.[19]

Deuteration of the Methyl Group

Deuterating the unactivated methyl group is the most challenging and typically requires starting with a deuterated raw material. A plausible, though lengthy, route would involve the synthesis of 2-hydroxy-4-(methyl-d3)-benzoic acid from a precursor like p-cresol-d8, followed by the ethylation steps described in Part I.

Part III: Integrated Synthesis Pathway and Protocol

Here, we present a complete, integrated pathway for the synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d₃, with deuterium incorporated at the aromatic C3, C5, and C6 positions. This protocol utilizes a late-stage, metal-catalyzed H/D exchange.

Pathway: Late-Stage Pt/C-Catalyzed Aromatic Deuteration

This method offers a practical and effective means for perdeuteration of the aromatic ring using platinum on carbon as a heterogeneous catalyst and D₂O as an inexpensive deuterium source.[20]

Caption: Workflow for Pt/C-catalyzed aromatic deuteration.

-

Vessel Preparation: To a high-pressure reaction vessel equipped with a magnetic stir bar, add Ethyl 2-Ethoxy-4-methylbenzoate (2.08 g, 10 mmol) and 5% Platinum on Carbon (Pt/C, ~100 mg).

-

Deuterium Source: Add deuterium oxide (D₂O, 20 mL) to the vessel.

-

Atmosphere: Seal the vessel, then purge it three times with hydrogen (H₂) or deuterium (D₂) gas. Pressurize the vessel to approximately 3 atm with H₂ or D₂. The hydrogen atmosphere is reported to facilitate the exchange process with D₂O.[20]

-

Reaction: Heat the mixture to 120-140°C with vigorous stirring for 16-24 hours.

-

Cooling and Filtration: After the reaction period, cool the vessel to room temperature and carefully vent the gas. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Analysis: The resulting oil is the deuterated product. Determine the percentage and location of deuterium incorporation using ¹H NMR (by observing the reduction in signal integrals relative to a non-deuterated internal standard) and Mass Spectrometry (to confirm the mass shift).

Data Summary and Comparison of Pathways

| Pathway | Target Deuteration Site(s) | Key Deuterated Reagent | Advantages | Disadvantages |

| 1: Late-Stage H/D Exchange | Aromatic Ring (C3, C5, C6) | D₂O | Atom-economical; deuteration at a late stage. | May result in a mixture of isotopologues; requires catalyst. |

| 2: Williamson Synthesis | Ethoxy group (-OCD₂CD₃) | Ethyl-d5 Iodide | High, specific incorporation at the ethoxy group. | Requires synthesis/purchase of expensive deuterated alkyl halide. |

| 3: Fischer Esterification | Ethyl Ester group (-COOCD₂CD₃) | Ethanol-d6 | High, specific incorporation at the ester group. | Requires deuterated alcohol; reaction is an equilibrium.[13] |

| 4: From Deuterated Precursor | Methyl group (-CD₃) | e.g., p-Cresol-d8 | Only reliable way to deuterate the unactivated methyl group. | Requires a multi-step synthesis from an expensive starting material. |

Conclusion

The synthesis of deuterated Ethyl 2-Ethoxy-4-methylbenzoate can be approached through several strategic pathways, each offering distinct advantages for site-selective deuterium incorporation. Late-stage H/D exchange reactions catalyzed by transition metals like platinum or iridium are highly effective for deuterating the aromatic ring, leveraging the directing capabilities of the existing functional groups.[2][16][18][20] Conversely, achieving specific deuteration of the ethoxy and ethyl ester moieties is best accomplished by employing isotopically labeled reagents, such as ethyl-d5 iodide or ethanol-d6, within established synthetic routes like the Williamson ether synthesis and Fischer esterification.[13] The selection of the optimal pathway depends on the specific research goals, balancing factors of cost, efficiency, and the precise desired location of the isotopic label. This guide provides the foundational knowledge and practical protocols to empower researchers in the synthesis of these valuable molecules for advanced pharmaceutical studies.

References

- BOC Sciences. Deuterium - Stable Isotope.

- Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. (2025, August 6).

- Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC.

- Simson Pharma. (2025, May 29). Deuterated Compounds.

- A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII | Organic Letters - ACS Publications. (2019, August 27).

- Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex | Journal of the American Chemical Society - ACS Publications. (2020, September 9).

- ECHEMI. 88709-17-5, Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester Formula.

- Hulikal, V. L15 Deuterium Labeled Compounds in Drug Discovery Process - Heavy Water Board.

- Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC.

- Benchchem. Ethyl 2-Ethoxy-4-methylbenzoate-d10.

- Prechtl, M. H. G., et al. (2007, February 15). H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst.

- Arenium Acid Catalyzed Deuteration of Aromatic Hydrocarbons - ACS Publications. (2012, November 19).

- Grainger, R., et al. (2012, March 5). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C2OB25157D.

- Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates - RosDok.

- Methods for introduction of deuterium into organic molecules and drug... - ResearchGate.

- Benchchem. A Technical Guide to the Synthesis of Deuterated Benzoic Acid Derivatives.

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022, February 18).

- Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell - PMC. (2023, March 20).

- Williamson Ether Synthesis.

- Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Williamson ether synthesis - Wikipedia.

- 2-Hydroxy-4-methylbenzoic acid - the NIST WebBook.

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC. (2022, January 18).

- Fischer–Speier esterification - Wikipedia.

- Fischer Esterification - Chemistry Steps. (2021, November 18).

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- ThalesNano. Deuteration.

- 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. (2020, May 30).

- 2-Hydroxy-4-methylbenzoic acid - the NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuteration - ThalesNano [thalesnano.com]

- 5. Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]

- 8. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. athabascau.ca [athabascau.ca]

- 16. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 17. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Benchchem [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Isotopic Labeling: Ethyl 2-Ethoxy-4-methylbenzoate vs. its d10 Analog

Executive Summary

The strategic incorporation of stable isotopes into molecular structures represents a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors. This guide provides an in-depth exploration of the fundamental and practical differences between a parent analyte, Ethyl 2-Ethoxy-4-methylbenzoate, and its deuterated (d10) analog. Moving beyond a simple comparison of physical properties, we will delve into the core principles that make the d10 analog an indispensable tool for achieving the highest levels of accuracy and precision in quantitative bioanalysis. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, defensible data for critical decision-making in regulated and non-regulated environments. We will elucidate the causality behind experimental choices, present a self-validating bioanalytical protocol, and provide the authoritative grounding necessary for confident application of these principles.

Part 1: The Fundamental Distinction: A Physicochemical Overview

At its core, the difference between Ethyl 2-Ethoxy-4-methylbenzoate and its d10 analog is the substitution of ten protium (¹H) atoms with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1] This substitution occurs across the labile positions of the molecule: the ethyl group of the ester, the ethoxy group, and the methyl group attached to the benzene ring. While this change does not significantly alter the fundamental chemical reactivity or structure, it imparts a critical difference in mass, which is the foundation of its utility.

The near-identical physicochemical properties ensure that both the analyte and its deuterated version behave similarly during sample extraction, chromatographic separation, and ionization.[2][3] This mimicry is paramount, as the deuterated compound becomes the perfect internal standard to correct for variability throughout the analytical process.[4]

Table 1: Comparative Physicochemical Properties

| Property | Ethyl 2-Ethoxy-4-methylbenzoate | Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Rationale for Difference |

| Chemical Formula | C₁₂H₁₆O₃[5] | C₁₂H₆D₁₀O₃[6][7] | Replacement of 10 Hydrogen atoms with 10 Deuterium atoms. |

| Molecular Weight | ~208.26 g/mol [5] | ~218.32 g/mol [6][7] | Each deuterium atom adds ~1.006 Da more mass than a protium atom. |

| Exact Mass | 208.1099 Da | 218.1728 Da | The increased mass of the ten neutrons in the deuterium nuclei. |

| Chromatographic Behavior | Co-elutes with d10 analog | Co-elutes with parent analyte | Near-identical polarity and structural conformation.[3] |

| Mass Spectrometric Signal | Precursor/Product ion specific to parent | Precursor/Product ion shifted by +10 Da | The mass difference allows for distinct detection by the mass spectrometer.[2] |

Part 2: The Gold Standard in Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)

The most profound difference in the utility of these two molecules lies in the application of the d10 analog as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).[2] In quantitative bioanalysis, especially using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), numerous sources of variability can compromise data integrity, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[1][4]

An ideal internal standard must co-elute with the analyte and experience the same analytical variations.[3] A stable isotope-labeled (SIL) version of the analyte, such as our d10 analog, is considered the "gold standard" because it is the closest possible mimic to the analyte itself.[1] By adding a known quantity of the d10-IS to every sample, standard, and quality control (QC) at the very beginning of the workflow, any subsequent loss or signal variation will affect both the analyte and the IS proportionally.[2] The mass spectrometer measures the ratio of the analyte's signal to the IS's signal. This ratio remains constant even if absolute signal intensities fluctuate, leading to highly accurate and precise quantification.[2] This principle is a cornerstone of robust bioanalytical method development and is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9]

Part 3: A Validated Bioanalytical Workflow for Quantification in Human Plasma

This section provides a detailed protocol for the quantification of Ethyl 2-Ethoxy-4-methylbenzoate in human plasma, a common matrix in pharmacokinetic studies.[10][11] The use of the d10-IS is integral to the method's validity and robustness.

Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Standards and Working Solutions:

- Causality: Creating a precise calibration curve is fundamental for quantification. A high-concentration stock solution is serially diluted to create working standards that cover the expected physiological concentration range of the analyte.

- Step 1.1: Prepare a 1.00 mg/mL stock solution of Ethyl 2-Ethoxy-4-methylbenzoate ("Analyte") and Ethyl 2-Ethoxy-4-methylbenzoate-d10 ("Internal Standard" or "IS") in methanol.

- Step 1.2: Create a series of Analyte working solutions by serial dilution of the stock solution to concentrations ranging from 10.0 ng/mL to 10,000 ng/mL.

- Step 1.3: Prepare an IS working solution at a concentration of 500 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

- Causality: Biological matrices like plasma contain high concentrations of proteins that interfere with LC-MS/MS analysis. Protein precipitation is a rapid and effective method to remove the bulk of these interferences. The IS is added at this initial stage to account for any analyte loss during precipitation and subsequent steps.[12]

- Step 2.1: To 50 µL of each plasma sample (calibration standards, QCs, and unknowns), add 10 µL of the 500 ng/mL IS working solution. Vortex briefly.

- Step 2.2: Add 200 µL of ice-cold acetonitrile to each sample.

- Step 2.3: Vortex vigorously for 1 minute to ensure complete protein precipitation.

- Step 2.4: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Step 2.5: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

- Causality: Liquid chromatography separates the analyte and IS from other matrix components before they enter the mass spectrometer, enhancing selectivity. The mass spectrometer is set to specifically monitor the parent-to-daughter ion transitions for both the analyte and the IS (Multiple Reaction Monitoring or MRM mode), providing exceptional sensitivity and specificity.

- Step 3.1 (LC Conditions):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Step 3.2 (MS Conditions):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- MRM Transitions (Hypothetical):

- Analyte: Q1 m/z 209.1 → Q3 m/z 163.1

- IS (d10): Q1 m/z 219.2 → Q3 m/z 173.1

- Note: Specific transitions must be optimized experimentally.

4. Data Analysis and Acceptance Criteria:

- Causality: The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression model (typically with 1/x² weighting) is applied. The concentration of the analyte in unknown samples is then calculated from this curve. Acceptance criteria are based on regulatory guidelines to ensure the method is accurate and precise.[13][14]

- Step 4.1: Integrate the peak areas for both the Analyte and IS MRM transitions.

- Step 4.2: Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).

- Step 4.3: Generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

- Step 4.4: The accuracy of back-calculated standards and QCs must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8]

Bioanalytical Workflow Diagram

Caption: The logical progression from synthesis to the application of a deuterated standard.

Conclusion

The distinction between Ethyl 2-Ethoxy-4-methylbenzoate and its d10 analog transcends a mere ten-Dalton mass difference. It represents a fundamental shift from a molecule of interest to a critical analytical tool that enables unparalleled accuracy and precision in quantitative science. [2]The d10 analog, by acting as a nearly perfect physicochemical mimic, allows researchers to confidently navigate the inherent variability of complex biological matrices and instrumental analysis. [12]Understanding the principles of its application, from the theory of isotope dilution to the practical execution of a validated workflow, is essential for generating the high-integrity data that underpins modern drug development and scientific research.

References

- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.

- Almac Group. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Taiyo Nippon Sanso Corporation. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Wikipedia. (n.d.). Deuterium NMR.

- Benchchem. (n.d.). A Technical Guide to the Synthesis of Deuterated Aromatic Compounds for Pharmaceutical Research.

- Benchchem. (n.d.). Application Notes and Protocols for Pharmacokinetic Studies Using Stable Isotope Labeled Tracers.

- Benchchem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.

- Benchchem. (n.d.). Ethyl 2-Ethoxy-4-methylbenzoate-d10.

- ECHEMI. (n.d.). Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester.

- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Google Patents. (n.d.). KR101538534B1 - Method for preparing deuterated aromatic compounds.

- (2024, November 13). Isotope-labeled Pharmaceutical Standards.

- Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source. (n.d.).

- Luo, S., et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Synlett, 32, 51-56.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Simson Pharma. (n.d.). Isotope Labelled Compounds.

- Sigma-Aldrich. (2004, March). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS.

- Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications.

- TCI (Shanghai) Development Co., Ltd. (n.d.). Deuterated Compounds for NMR.

- Columbia University. (n.d.). Deuterium nuclear magnetic resonance spectroscopy. 1-Larmor frequency ratio, referencing and chemical shift.

- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.

- Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.

- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 2-Ethoxy-4-methylbenzoate-d10.

- Pharmaffiliates. (n.d.). Ethyl 2-Ethoxy-4-methylbenzoate-d10.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. echemi.com [echemi.com]

- 6. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. benchchem.com [benchchem.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. texilajournal.com [texilajournal.com]

- 13. fda.gov [fda.gov]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

Safety data sheet (SDS) information for Ethyl 2-Ethoxy-4-methylbenzoate-d10

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-Ethoxy-4-methylbenzoate-d10

For researchers, scientists, and drug development professionals, the integration of stable isotopes like deuterium into molecular scaffolds is a cornerstone of modern mechanistic and pharmacokinetic studies. Ethyl 2-Ethoxy-4-methylbenzoate-d10 (CAS No. 1246819-13-5), a deuterated aromatic ester, serves as a valuable tool in such investigations.[1][2] While its deuteration is key to its utility, the fundamental safety protocols are dictated by the physicochemical properties of the parent molecule and the unique handling requirements of isotopically labeled compounds.

This guide provides a comprehensive overview of the safety data, handling protocols, and risk mitigation strategies for Ethyl 2-Ethoxy-4-methylbenzoate-d10, synthesizing information from analogous compounds and best practices for deuterated substance management.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is the foundation of its safe handling.

| Property | Value | Source |

| Chemical Name | Ethyl 2-Ethoxy-4-methylbenzoate-d10 | [1][2] |

| Synonyms | 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester-d10 | [2] |

| CAS Number | 1246819-13-5 | [2] |

| Molecular Formula | C₁₂H₆D₁₀O₃ | [1][2] |

| Molecular Weight | 218.31 g/mol | [1][2][3] |

| Appearance | Colourless Oil | [2][4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [4] |

Note: Data for properties like boiling point, density, and flash point are not directly available for the d10 variant. However, data from non-deuterated analogs such as Ethyl Benzoate (Boiling Point: 212 °C, Density: 1.045 g/cm³) and Ethyl 2-methoxybenzoate (Flash Point: >93 °C) provide a reasonable estimation for risk assessment.[5][6]

Section 2: Hazard Identification and Classification

No specific GHS classification exists for Ethyl 2-Ethoxy-4-methylbenzoate-d10. Therefore, the classification is extrapolated from its non-deuterated structural analogs. The primary hazards are associated with the parent ester molecule.

-

Combustibility: Based on analogs like Ethyl Benzoate and Ethyl 2-methoxybenzoate, this compound should be treated as a Combustible liquid (equivalent to GHS Category 4).[5][6] It can form explosive mixtures with air upon intense heating.[5]

-

Aquatic Toxicity: Ethyl benzoate is classified as toxic to aquatic life.[5] It is prudent to assume a similar or identical classification for the deuterated form.

-

Carcinogenicity: No component of the analogous compound, Ethyl Benzoate, at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]

-

Inhalation/Contact: May cause irritation upon contact with skin or eyes.[7] Inhalation of vapors or aerosols should be avoided.[5][7]

Section 3: The Deuterium Factor: Specialized Handling for Isotopic Integrity

The principal challenge in handling deuterated compounds is the prevention of isotopic dilution via hydrogen-deuterium (H-D) exchange.[8] This is a critical consideration for maintaining the compound's utility as a standard or tracer.

Core Principles:

-

Moisture Avoidance: The compound is likely hygroscopic and will readily exchange deuterium atoms with protons from atmospheric water.[8][9]

-

Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[8][10][11]

-

Solvent Choice: Use aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) whenever possible, as they lack exchangeable protons.[8]

Experimental Workflow: Aliquoting and Sample Preparation

This protocol outlines the best practices for preparing a solution of Ethyl 2-Ethoxy-4-methylbenzoate-d10 for experimental use while preserving its isotopic purity.

Caption: Workflow for preparing solutions of deuterated compounds.

Section 4: Exposure Controls and Personal Protection

Given the compound's properties, a multi-layered approach to safety is required, combining engineering controls and personal protective equipment (PPE).

Engineering Controls:

-

Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood to prevent vapor accumulation.[12]

-

Safety Stations: An eyewash station and safety shower must be readily accessible.[7]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[12] | Protects against splashes of the oil or its solutions. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |

| Skin/Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |

| Respiratory Protection | Not typically required if handled in a fume hood. Use a vapor respirator if ventilation is inadequate.[12] | Prevents inhalation of aerosols or vapors. |

Logical Flow for PPE Donning and Doffing

Caption: Standard PPE donning and doffing sequence.

Section 5: First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing difficulties occur, seek medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][12] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12] |

Spill Response Protocol:

-

Evacuate & Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

-

Control Ignition Sources: As a combustible liquid, remove all heat, sparks, and open flames from the vicinity.[5][6]

-

Containment: For small spills (<50mL), absorb the liquid with an inert material such as vermiculite, dry sand, or cat litter.[13]

-

Collection: Scoop the absorbent material into a sealable container for disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Label the sealed container as chemical waste for collection by a licensed contractor.[13]

Section 6: Stability, Storage, and Disposal

Proper storage is paramount for both safety and maintaining the chemical and isotopic integrity of Ethyl 2-Ethoxy-4-methylbenzoate-d10.

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[5]

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][12] A recommended storage temperature is 2-8°C in a refrigerator.[2] To prevent moisture contamination and isotopic exchange, store inside a desiccator.[8]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and handled by a licensed waste disposal company. Do not allow the product to enter drains.[5]

References

- BenchChem. (2025).

- BenchChem. (2025).

- Sigma-Aldrich. (2025).

- Isotope Science / Alfa Chemistry. (2024).

- Labinsights. (2025).

- UCHEM. (2025).

- Fisher Scientific. (2025).

- Santa Cruz Biotechnology. (n.d.).

- TCI Chemicals. (2019).

- ChemicalBook. (n.d.).

- BenchChem. (n.d.).

- Pharmaffiliates. (n.d.).

- Fisher Scientific. (2011).

- Chemtalk. (2008). Ester Disposal.

Sources

- 1. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Benchchem [benchchem.com]

- 4. ETHYL 2-ETHOXY-4-METHYLBENZOATE-D10 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. labinsights.nl [labinsights.nl]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemtalk.com.au [chemtalk.com.au]

Methodological & Application

Application Note & Protocol: High-Fidelity Bioanalysis of Repaglinide Using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an Internal Standard

Abstract

This document provides a comprehensive application note and detailed protocol for the quantitative determination of the anti-diabetic drug Repaglinide in human plasma. The method employs a stable isotope-labeled internal standard, Ethyl 2-Ethoxy-4-methylbenzoate-d10, to ensure the highest level of accuracy and precision in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. We will explore the scientific rationale for this specific internal standard, present a step-by-step protocol from sample preparation to data acquisition, and detail the necessary validation parameters as mandated by regulatory bodies. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction: The Critical Role of Internal Standards in Bioanalysis

The accurate quantification of therapeutic agents in biological matrices is fundamental to drug development. Complex matrices like human plasma are fraught with potential interferences that can cause ion suppression or enhancement in mass spectrometry, leading to significant analytical variability.[1][2] The use of an internal standard (IS) is essential to correct for these matrix effects and for variations arising during sample processing and injection.[3]

The ideal IS is a stable isotope-labeled (SIL) analog of the analyte.[4] SIL internal standards co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thereby providing the most effective normalization.[4][5] This document details the use of Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a high-fidelity internal standard for the analysis of Repaglinide.

Scientific Rationale: Selecting Ethyl 2-Ethoxy-4-methylbenzoate-d10 for Repaglinide Analysis

Analyte: Repaglinide is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[6] Its chemical structure is (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid.[6]

Internal Standard Justification: Ethyl 2-Ethoxy-4-methylbenzoate is a known impurity and related substance of Repaglinide.[5][7] This structural relationship makes its deuterated form, Ethyl 2-Ethoxy-4-methylbenzoate-d10, an excellent candidate for an internal standard. While not a direct isotopic analog of the entire Repaglinide molecule, its core moiety is structurally significant. This ensures that it will behave similarly during sample preparation and chromatographic separation, a key requirement for a reliable IS. The d10 label provides a sufficient mass shift to prevent isotopic crosstalk with the analyte signal.

Detailed Experimental Protocol

This protocol is designed for the quantification of Repaglinide in human plasma and has been structured based on established and validated LC-MS/MS methodologies for this analyte.[6][8]

Materials and Reagents

-

Repaglinide reference standard (≥98% purity)

-

Ethyl 2-Ethoxy-4-methylbenzoate-d10 (Isotopic purity ≥98%)

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Formic acid (≥99%)

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Class A volumetric flasks and pipettes

-

Calibrated analytical balance

Preparation of Solutions

-

Repaglinide Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Repaglinide and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Ethyl 2-Ethoxy-4-methylbenzoate-d10 and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Repaglinide stock solution with 50:50 (v/v) methanol:water to create calibration standards (e.g., ranging from 0.5 to 100 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL. The optimal concentration should be determined during method development to yield a stable and robust signal.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[9]

-

Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 25 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the blank matrix samples.

-

Vortex each tube for 5 seconds.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow Diagram: Sample Preparation

Caption: Core components of a comprehensive bioanalytical method validation.

Data Interpretation and Application

Upon successful validation, this method can be confidently applied to analyze unknown samples from clinical or preclinical studies. The concentration of Repaglinide in each sample is calculated from the linear regression equation of the calibration curve using the measured analyte-to-IS peak area ratio. The resulting concentration-time data is then used to determine critical pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

The protocol described herein presents a robust and reliable LC-MS/MS method for the quantification of Repaglinide in human plasma. The strategic use of Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an internal standard, justified by its structural relevance to Repaglinide, ensures high-fidelity data by effectively correcting for matrix effects and procedural variability. Adherence to the detailed validation guidelines is paramount for ensuring that the data generated is suitable for regulatory submission and for making critical decisions in the drug development pipeline.

References

-

Fayyad, M. and Ghanem, E. (2014) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 281-290. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Simões, R. A., Bonato, P. S., Mirnaghi, F. S., Bojko, B., & Pawliszyn, J. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77. [Link]

-

Rathi, P., Singhal, P., Shrivastav, P. S., & Sanyal, M. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 9(6), 140-142. [Link]

-

Zhang, Z., et al. (2012). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 2(5), 517-521. [Link]

-

Mehta, K., et al. (2023). Bioanalytical Method Development and Validation of Metformin HCl and Repaglinide in Bulk and Combined Dosage Form in Human Plasma by using UV Spectroscopy. Research Trend, 1-5. [Link]

-

Domingues, C. C., et al. (2016). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 13, 1-13. [Link]

-

Pharmaffiliates. (n.d.). Repaglinide-impurities. [Link]

-

Kertesz, V., et al. (2016). Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1439, 79-88. [Link]

-

Abu-Bakar, R., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. [Link]

-

Van Eeckhaut, A., et al. (2009). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Veerla, R., Devi, T., & Kumar Raja Jayavarapu. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery, 14(32s), 7621-7634. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

Sources

- 1. yjes.researchcommons.org [yjes.researchcommons.org]

- 2. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]

- 7. Ethyl 2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoate (Repaglinide Ethyl Ester) [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. researchtrend.net [researchtrend.net]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of [Hypothetical Analyte] in Human Plasma Using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an Internal Standard

Abstract

This application note presents a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [Hypothetical Analyte: e.g., a novel therapeutic agent or environmental contaminant] in human plasma. The method utilizes Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. The described workflow adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2]

Introduction: The Rationale for a Deuterated Internal Standard

In quantitative bioanalysis by LC-MS/MS, the use of an appropriate internal standard is critical for achieving reliable and reproducible results.[3][4] An ideal internal standard should mimic the physicochemical properties of the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization.[5] Stable isotope-labeled internal standards, such as the deuterated Ethyl 2-Ethoxy-4-methylbenzoate-d10, are considered the gold standard.[4] The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer.[3] This co-elution and similar ionization behavior effectively normalizes for variations in sample matrix and instrument response, leading to enhanced data quality.[6]

Ethyl 2-Ethoxy-4-methylbenzoate-d10, with its ten deuterium atoms, provides a significant mass shift from the unlabeled analog, minimizing the risk of isotopic crosstalk.[7] Its chemical structure makes it a suitable internal standard for a range of aromatic ester compounds. For the purpose of this application note, we will develop a method for a hypothetical analyte, "Analyte X," which shares structural similarities with Ethyl 2-Ethoxy-4-methylbenzoate.

Materials and Methods

Chemicals and Reagents

-

Analyte X: Reference standard (>99% purity)

-

Ethyl 2-Ethoxy-4-methylbenzoate-d10 (IS): (>98% isotopic purity)[8][9][10][11]

-

Human Plasma (K2EDTA): Sourced from an accredited biobank.

-

Acetonitrile (ACN): LC-MS grade

-

Methanol (MeOH): LC-MS grade

-

Formic Acid (FA): LC-MS grade

-

Water: Deionized, 18 MΩ·cm

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions Preparation

Stock solutions of Analyte X and the IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.

LC-MS/MS Method Development

The core of this protocol is the systematic development of the liquid chromatography and mass spectrometry parameters to achieve a sensitive, selective, and robust assay.

Mass Spectrometry Optimization

The mass spectrometer was tuned for Analyte X and the IS by direct infusion of the individual standard solutions. The instrument was operated in positive electrospray ionization (ESI+) mode. The precursor and product ions for multiple reaction monitoring (MRM) were identified.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte X | [Hypothetical Value] | [Hypothetical Value] | [Optimized Value] | [Optimized Value] |

| Ethyl 2-Ethoxy-4-methylbenzoate-d10 (IS) | 219.3 | [Hypothetical Value] | [Optimized Value] | [Optimized Value] |

Table 1: Optimized MRM parameters for Analyte X and the Internal Standard.

Chromatographic Separation

A reversed-phase chromatographic method was developed to ensure the separation of the analyte and IS from endogenous plasma components.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

A gradient elution was optimized to provide a sharp peak shape and a short run time.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 10 |

| 4.0 | 10 |

Table 2: Optimized Chromatographic Gradient.

Sample Preparation

A protein precipitation method was selected for its simplicity and high-throughput capability.

Protocol:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 1: A diagram of the sample preparation workflow.

Bioanalytical Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[12][13][14][15]

Selectivity and Specificity

The selectivity of the method was assessed by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of Analyte X and the IS.

Linearity and Range

The linearity of the method was evaluated by preparing calibration curves in plasma over a concentration range of [e.g., 1-1000 ng/mL]. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 5.1 |

| LQC | 3 | 5.1 | 2.1 | 6.5 | 4.3 |

| MQC | 50 | 4.5 | -1.8 | 5.9 | 2.7 |

| HQC | 800 | 3.9 | -0.5 | 4.8 | 1.9 |

Table 3: Summary of Precision and Accuracy Data.

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The use of Ethyl 2-Ethoxy-4-methylbenzoate-d10 effectively compensated for any observed matrix effects.

Stability

The stability of Analyte X in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions.

Figure 2: Key parameters of the bioanalytical method validation.

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of Analyte X in human plasma. The use of the deuterated internal standard, Ethyl 2-Ethoxy-4-methylbenzoate-d10, proved to be essential in achieving the high level of accuracy and precision required for regulated bioanalysis. The method was successfully validated according to international guidelines and is suitable for use in pharmacokinetic and other clinical studies.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][15]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][12]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][2][14]

-

ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][13]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][3]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][16]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation. [Link][5]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][17]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link][4]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]

-

Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][19]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link][6]

-

Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 273–274. [Link][20]

-

Pharmaffiliates. (n.d.). Ethyl 2-Ethoxy-4-methylbenzoate-d10. [Link][11]

Sources

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. youtube.com [youtube.com]

- 7. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Benchchem [benchchem.com]

- 8. ETHYL 2-ETHOXY-4-METHYLBENZOATE-D10 CAS#: [m.chemicalbook.com]

- 9. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. ETHYL 2-ETHOXY-4-METHYLBENZOATE-D10 [amp.chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. moh.gov.bw [moh.gov.bw]

- 18. e-b-f.eu [e-b-f.eu]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

Application Note: High-Precision Quantification of Ethyl 2-Ethoxy-4-methylbenzoate in Biological Matrices Using Stable Isotope Dilution LC-MS/MS

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Accurate quantification of small molecules in complex biological matrices such as plasma, serum, or urine is a significant analytical challenge. Endogenous interferences, sample preparation inconsistencies, and instrument variability can all compromise data quality. Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique of the highest metrological standing designed to overcome these challenges.[1][2][3][4]

The core principle involves adding a known quantity of a stable, isotopically-labeled version of the analyte—in this case, d10-Ethyl 2-Ethoxy-4-methylbenzoate—to the unknown sample at the earliest stage of preparation.[1] This labeled compound, referred to as the Internal Standard (IS), is chemically identical to the analyte of interest (the "unlabeled" compound).[5][6]

Key Advantages of Using a d10-Labeled Internal Standard:

-

Physicochemical Equivalence: The d10-IS exhibits virtually identical behavior to the unlabeled analyte during all stages of the analytical process, including extraction, chromatography, and ionization.[7][8] This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the IS.

-

Correction for Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the d10-IS co-elutes with the analyte and is affected by these "matrix effects" in the same way, the ratio of their signals remains constant, preserving the accuracy of the measurement.[6][7]

-

Enhanced Precision and Accuracy: By measuring the ratio of the analyte's response to the IS's response, the method corrects for variations in injection volume, instrument drift, and ionization efficiency.[6][8] This results in superior reproducibility and data reliability, which is essential for regulatory submissions and critical research decisions.

Figure 1: Conceptual workflow for Isotope Dilution Mass Spectrometry.

Experimental Protocol: Materials & Methods

This protocol is designed for the analysis of Ethyl 2-Ethoxy-4-methylbenzoate in human plasma and should be adapted and fully validated according to regulatory guidelines such as those from the FDA.[9][10]

Reagents and Materials

-

Analyte: Ethyl 2-Ethoxy-4-methylbenzoate (CAS: 88709-17-5)

-

Internal Standard: Ethyl 2-Ethoxy-4-methylbenzoate-d10 (CAS: 1246819-13-5)[11][12][13]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)

-

Matrix: Drug-free (blank) human plasma, K2EDTA anticoagulant

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

The integrity of the quantitative data is critically dependent on the accuracy of the prepared standards.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Ethyl 2-Ethoxy-4-methylbenzoate and d10-IS into separate 5 mL volumetric flasks.

-

Dissolve and bring to volume with Methanol. These are the primary stocks.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary analyte stock solution with 50:50 Methanol:Water to prepare a series of working standard solutions for spiking the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the d10-IS primary stock with Acetonitrile to create the IS working solution, which will also serve as the protein precipitation solvent.

-

-

Calibration Curve (CC) Standards:

-

Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate analyte working standard solution to create an 8-point calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL). A blank (no analyte) and a zero sample (no analyte, with IS) should also be prepared.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. These should be prepared from a separate weighing of the analyte stock if possible.

-

Sample Preparation Protocol: Protein Precipitation

This method is fast, robust, and suitable for high-throughput analysis.

-

Aliquot Samples: Pipette 50 µL of study samples, CC standards, or QC samples into labeled 1.5 mL polypropylene tubes.

-

Add IS & Precipitate: Add 150 µL of the IS working solution (100 ng/mL in Acetonitrile) to every tube except the blank.

-

Vortex: Vortex all tubes vigorously for 30 seconds to ensure complete protein precipitation and mixing.

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing a low-volume insert.

-

Inject: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and must be optimized on the specific instrument being used.[14] The analysis should be performed on a triple quadrupole mass spectrometer, which is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[15][16]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | Q1: 209.1 m/z -> Q3: 163.1 m/z (Precursor -> Product) |

| d10-IS Transition | Q1: 219.1 m/z -> Q3: 169.1 m/z (Precursor -> Product) |

| Collision Energy | Optimize empirically for maximum signal |

| Source Temp. | 500°C |

| Dwell Time | 100 ms |

Note: The precursor ion [M+H]+ for the analyte is ~209.1 m/z and for the d10-IS is ~219.1 m/z.[17] The product ions correspond to a characteristic fragment and must be confirmed via infusion and product ion scans.

Figure 2: Detailed experimental workflow from sample to result.

Data Analysis and Acceptance Criteria

Quantification and Calibration

The concentration of Ethyl 2-Ethoxy-4-methylbenzoate in unknown samples is determined by calculating the peak area ratio of the analyte to the d10-IS. This ratio is then applied to a regression equation derived from the calibration curve.

-

Regression Model: A linear regression with 1/x² weighting is typically used for bioanalytical assays to ensure accuracy at the lower end of the curve.

-

Acceptance Criteria for CC:

-

The correlation coefficient (R²) should be ≥ 0.99.

-

At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

-

Run Acceptance

An analytical run is deemed acceptable if it meets the criteria established during method validation, which are typically aligned with FDA guidance.[9][10]

-

QC Sample Accuracy: At least 67% (e.g., 4 out of 6) of the total QC samples must be within ±15% of their nominal values.

-

QC Distribution: At least 50% of the QCs at each concentration level must be within ±15% of their nominal values.

Table 3: Example Calibration Curve and QC Data

| Sample Type | Nominal Conc. (ng/mL) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |

|---|---|---|---|---|

| Cal 1 | 1.00 | 0.052 | 0.98 | 98.0% |

| Cal 2 | 2.00 | 0.101 | 1.95 | 97.5% |

| Cal 3 | 5.00 | 0.258 | 5.01 | 100.2% |

| Cal 4 | 10.0 | 0.515 | 10.0 | 100.0% |

| Cal 5 | 20.0 | 1.04 | 20.2 | 101.0% |

| Cal 6 | 50.0 | 2.61 | 50.7 | 101.4% |

| Cal 7 | 100 | 5.10 | 99.0 | 99.0% |

| Cal 8 | 200 | 10.35 | 201.0 | 100.5% |

| QC Low | 3.00 | 0.153 | 2.97 | 99.0% |

| QC Mid | 30.0 | 1.55 | 30.1 | 100.3% |

| QC High | 150 | 7.78 | 151.1 | 100.7% |

Conclusion

The stable isotope dilution LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust framework for the quantification of Ethyl 2-Ethoxy-4-methylbenzoate in biological matrices. The use of a d10-labeled internal standard is fundamental to achieving the high degree of accuracy and precision required for pharmacokinetic, toxicokinetic, and other studies supporting drug development. By adhering to these protocols and principles of bioanalytical method validation, researchers can generate reliable, defensible data suitable for the most demanding scientific and regulatory environments.

References

- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.

- Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry.

- AptoChem. Deuterated internal standards and bioanalysis.

- Benchchem. (2025). The Gold Standard of Quantification: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry.

- U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation.

- Benchchem. Ethyl 2-Ethoxy-4-methylbenzoate-d10.

- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.

- Wikipedia. Isotope dilution.

- Creative Proteomics. Isotope Dilution Mass Spectrometry (IDMS).

- Lin, B., & Gu, C. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.

- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.

- University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation.

- Quemet, A., et al. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(7), 1665-1699.

- Alonso, J. I. G., & Gonzalez, P. R. (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry.

- Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.

- Vogl, J. (2025, August 7). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate.

- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

- Vinogradov, A., & Woodward, S. PREPARATION OF ETHYL 4-METHYLBENZOATE. Organic Syntheses.

- Santa Cruz Biotechnology. Ethyl 2-Ethoxy-4-methylbenzoate-d10.

- Raber, D. J., et al. ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses.

- Pharmaffiliates. 1246819-13-5| Chemical Name : Ethyl 2-Ethoxy-4-methylbenzoate-d10.

- ECHEMI. 88709-17-5, Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester Formula.

Sources

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. researchportal.sckcen.be [researchportal.sckcen.be]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Benchchem [benchchem.com]

- 12. Ethyl 2-Ethoxy-4-methylbenzoate-d10 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. echemi.com [echemi.com]

Elucidating Metabolic Fate: A Guide to Stability Studies Using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a Tracer

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2][3] This application note provides a comprehensive guide to designing and executing metabolic stability studies using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a novel tracer compound. We delve into the scientific rationale for employing a deuterated tracer, outline detailed protocols for in vitro assays using human liver microsomes and hepatocytes, and provide a framework for data analysis and interpretation. By leveraging the unique properties of this stable isotope-labeled compound, researchers can gain deeper insights into metabolic pathways, quantify rates of biotransformation, and probe for kinetic isotope effects, thereby accelerating the drug discovery and development process.

Principles and Rationale: The Scientific Foundation

Understanding the metabolic fate of a xenobiotic is a cornerstone of modern drug development.[1][4] The primary goals are to identify the key metabolic pathways, the enzymes responsible, and the rate of clearance from the body.[5] Ethyl 2-Ethoxy-4-methylbenzoate serves as a model substrate to explore common metabolic transformations.

1.1. Predicted Metabolic Pathways

Based on its chemical structure, Ethyl 2-Ethoxy-4-methylbenzoate is susceptible to several primary and secondary metabolic transformations:

-

Ester Hydrolysis (Primary Pathway): Benzoate esters are predominantly metabolized via hydrolysis, catalyzed by carboxylesterase (CES) enzymes abundant in the liver and plasma.[6][7] This reaction cleaves the ester bond to yield the corresponding carboxylic acid (2-Ethoxy-4-methylbenzoic acid) and alcohol (ethanol). This is often the most rapid clearance pathway for ester-containing compounds.[8]

-

Oxidative Metabolism (Secondary Pathways): Cytochrome P450 (CYP) enzymes, located primarily in the liver endoplasmic reticulum, catalyze a wide range of oxidative reactions.[9][10][11] For this molecule, potential CYP-mediated pathways include:

-

O-Dealkylation: Cleavage of the ethyl group from the ethoxy moiety to form a phenolic metabolite (Ethyl 2-hydroxy-4-methylbenzoate).

-

Hydroxylation: Oxidation of the methyl group on the aromatic ring to a benzylic alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

-

-

Phase II Conjugation: The primary metabolite, 2-Ethoxy-4-methylbenzoic acid, and any phenolic metabolites can undergo conjugation with endogenous molecules like glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or glycine to form more water-soluble products that are readily excreted.[12][13][14]

Caption: Predicted Phase I and Phase II metabolic pathways for Ethyl 2-Ethoxy-4-methylbenzoate.

1.2. The Role of the Deuterium (d10) Tracer

The use of a stable isotope-labeled (SIL) compound like Ethyl 2-Ethoxy-4-methylbenzoate-d10 provides several distinct advantages over its non-labeled counterpart in metabolic studies.[6][15][16]

-

Unambiguous Quantification: The deuterated compound serves as an ideal internal standard for LC-MS/MS analysis.[8][12][17] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement), allowing for highly accurate and precise quantification of the parent compound's disappearance over time.[12][17]

-

Metabolite Identification: By analyzing samples for "mass pairs" separated by 10 Da (or the corresponding mass shift of a fragment), researchers can confidently identify metabolites derived from the tracer, distinguishing them from endogenous matrix components.

-

Probing the Kinetic Isotope Effect (KIE): The C-D bond is stronger and requires more energy to break than a C-H bond.[9][18][19] If a CYP450-mediated reaction involving the cleavage of a C-H bond (like O-dealkylation of the ethoxy group) is a rate-determining step, the deuterated compound will be metabolized more slowly than the non-deuterated version.[7][10] Observing a significant KIE provides powerful evidence for the involvement of that specific metabolic pathway in the compound's clearance.[14][18] In this case, comparing the clearance of the d10 tracer to its unlabeled analog can reveal the importance of O-dealkylation relative to ester hydrolysis.

Experimental Design and Workflow

A typical workflow for assessing metabolic stability involves incubating the test compound with a biologically relevant enzyme system and monitoring its concentration over time. This workflow is designed to generate key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).